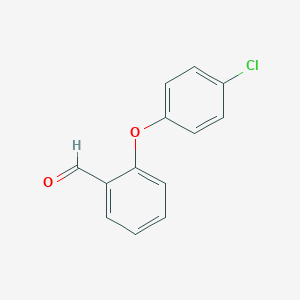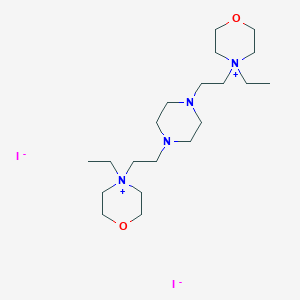
296 HC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is a chemical compound with the molecular formula C20H42I2N4O2 and a molecular weight of 624.4 g/mol. This compound is characterized by the presence of morpholinium and piperazine moieties, which are linked by ethylene bridges and terminated with ethyl groups. The diiodide form indicates the presence of two iodine atoms in the structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) typically involves the reaction of morpholine and piperazine derivatives with ethylene dibromide, followed by quaternization with ethyl iodide. The reaction conditions often include:
Solvent: Common solvents used include ethanol or acetonitrile.
Temperature: The reactions are usually carried out at elevated temperatures, ranging from 60°C to 80°C.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of reactants are mixed in industrial reactors.
Controlled Heating: The reaction mixture is heated under controlled conditions to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by:
Binding: The compound binds to specific sites on the target molecules.
Modulation: Alters the conformation and activity of the targets.
Pathways: Involves pathways related to neurotransmission and ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholinium derivatives: Compounds with similar morpholinium structures.
Piperazine derivatives: Compounds containing piperazine moieties.
Quaternary ammonium compounds: Compounds with similar quaternary ammonium structures.
Uniqueness
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide) is unique due to its specific combination of morpholinium and piperazine moieties, linked by ethylene bridges and terminated with ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
111530-29-1 |
|---|---|
Formule moléculaire |
C20H42I2N4O2 |
Poids moléculaire |
624.4 g/mol |
Nom IUPAC |
4-ethyl-4-[2-[4-[2-(4-ethylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N4O2.2HI/c1-3-23(13-17-25-18-14-23)11-9-21-5-7-22(8-6-21)10-12-24(4-2)15-19-26-20-16-24;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
CWXIOJYYRQZVNO-UHFFFAOYSA-L |
SMILES |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
SMILES canonique |
CC[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)CC.[I-].[I-] |
Synonymes |
4-ethyl-4-[2-[4-[2-(4-ethyl-1-oxa-4-azoniacyclohex-4-yl)ethyl]piperazi n-1-yl]ethyl]-1-oxa-4-azoniacyclohexane diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







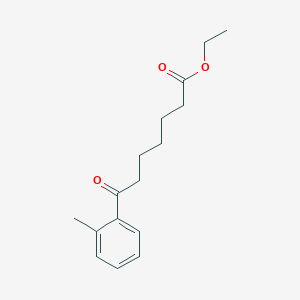
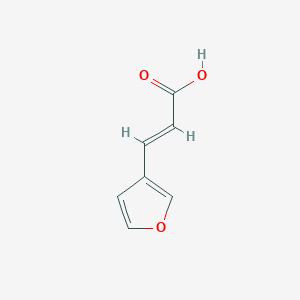
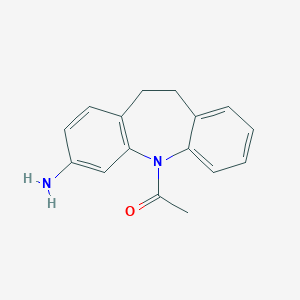


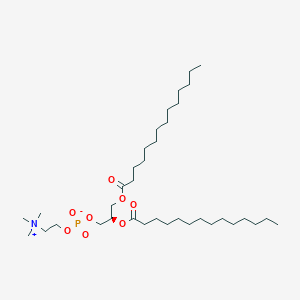

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
